molecular formula C15H20N4O2 B3723039 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-quinazolinol

2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-quinazolinol

Cat. No.: B3723039
M. Wt: 288.34 g/mol
InChI Key: GWTBXQQPVRNIPZ-UHFFFAOYSA-N
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Description

2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-quinazolinol is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinazolinol core, which is a fused bicyclic system, and a piperazinyl group, which is a six-membered ring containing two nitrogen atoms. The presence of a hydroxyethyl group further adds to its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-quinazolinol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazolinol Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Piperazinyl Group: The quinazolinol core is then reacted with a piperazine derivative, such as 1-(2-hydroxyethyl)piperazine, under nucleophilic substitution conditions.

    Final Assembly: The intermediate product is further reacted with formaldehyde or other suitable alkylating agents to introduce the methyl group, completing the synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-quinazolinol can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The quinazolinol core can be reduced to dihydroquinazolinol derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or neutral conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Dihydroquinazolinol derivatives.

    Substitution: Various alkylated, acylated, or sulfonated derivatives.

Scientific Research Applications

2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-quinazolinol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-quinazolinol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It can bind to enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-quinazolinol: shares similarities with compounds such as:

Uniqueness

    Unique Features: The combination of the quinazolinol core with the piperazinyl and hydroxyethyl groups provides unique chemical properties and biological activities not found in similar compounds.

    Distinct Applications: Its specific structure allows for distinct applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c20-10-9-18-5-7-19(8-6-18)11-14-16-13-4-2-1-3-12(13)15(21)17-14/h1-4,20H,5-11H2,(H,16,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWTBXQQPVRNIPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC2=NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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